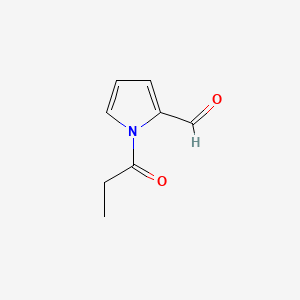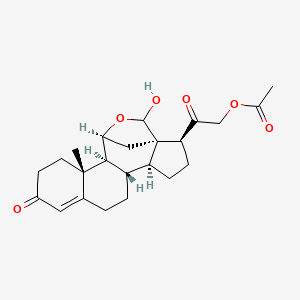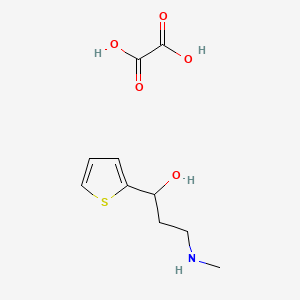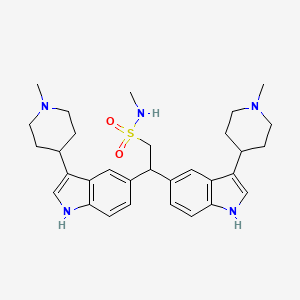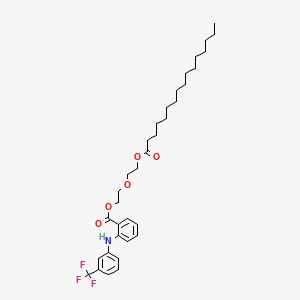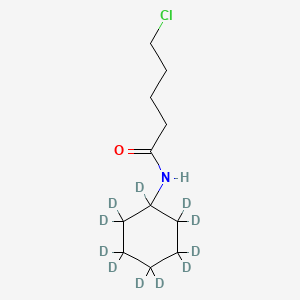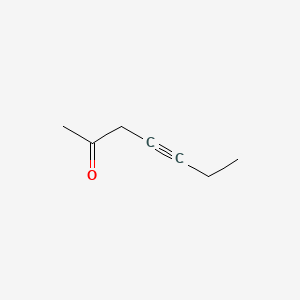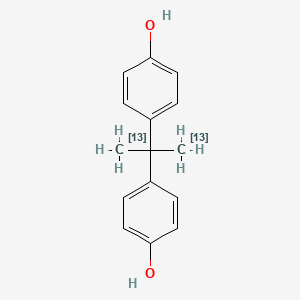![molecular formula C7H12N2O B585398 N-Nitroso-3-azabicyclo[3.3.0]octane-d4 CAS No. 1346604-35-0](/img/new.no-structure.jpg)
N-Nitroso-3-azabicyclo[3.3.0]octane-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso-3-azabicyclo[3.3.0]octane-d4 is a deuterium-labeled derivative of N-Nitroso-3-azabicyclo[3.3.0]octane. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The incorporation of deuterium atoms into the molecule makes it a valuable tool for studying the pharmacokinetics and metabolic profiles of drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-3-azabicyclo[3.3.0]octane-d4 typically involves the nitrosation of 3-azabicyclo[3.3.0]octane-d4. The process begins with the preparation of 3-azabicyclo[3.3.0]octane-d4, which is then subjected to nitrosation using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the nitroso compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-Nitroso-3-azabicyclo[3.3.0]octane-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-Nitroso-3-azabicyclo[3.3.0]octane-d4 has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the behavior of deuterium-labeled compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic profiles of potential pharmaceuticals.
Industry: Applied in the synthesis of complex molecules and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-Nitroso-3-azabicyclo[3.3.0]octane-d4 involves its interaction with biological molecules. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the metabolic pathways and molecular targets involved. The nitroso group can interact with nucleophiles, leading to the formation of various adducts that can be studied to understand the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Nitroso-3-azabicyclo[3.3.0]octane
- N-Nitroso-2-azabicyclo[2.2.1]heptane
- N-Nitroso-4-azabicyclo[2.2.2]octane
Uniqueness
N-Nitroso-3-azabicyclo[3.3.0]octane-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and quantitation in metabolic studies, making it a valuable tool in drug development and other research areas.
Propiedades
Número CAS |
1346604-35-0 |
|---|---|
Fórmula molecular |
C7H12N2O |
Peso molecular |
144.21 |
Nombre IUPAC |
1,1,3,3-tetradeuterio-2-nitroso-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C7H12N2O/c10-8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2/i4D2,5D2 |
Clave InChI |
FSCBDDOKZIRLCN-CQOLUAMGSA-N |
SMILES |
C1CC2CN(CC2C1)N=O |
Sinónimos |
Octahydro-2-nitrosocyclopenta[c]pyrrole-d4; 3-Nitroso-3-azabicyclo[3.3.0]octane-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




